REACTION_CXSMILES
|
[C:1](OC(=O)C)(=[O:3])C.[NH2:8][C:9]1[S:10][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:12][N:13]=1>C(O)=O>[CH:1]([NH:8][C:9]1[S:10][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:12][N:13]=1)=[O:3]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)CC(=O)O
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
solvent
|
Smiles
|
C(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WAIT
|
Details
|
the stirring was continued at 45° to 50° C. for an hour
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 35 minutes
|
Duration
|
35 min
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
the residual product was treated with diisopropyl ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC=1SC(=CN1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.87 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |